4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 1182778-83-1
Cat. No.: VC3427296
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182778-83-1 |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 4,6-dimethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1H-pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O2/c1-7-4-8(2)16-13(19)11(7)12(18)14-5-10-6-15-17-9(10)3/h4,6H,5H2,1-3H3,(H,14,18)(H,15,17)(H,16,19) |
| Standard InChI Key | CBTICMKBJPXOLP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(NN=C2)C)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(NN=C2)C)C |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound with defined structural features. The compound contains a 2-oxo-1,2-dihydropyridine (pyridone) core substituted with methyl groups at positions 4 and 6, with a carboxamide group at position 3 that connects to a 3-methyl-1H-pyrazol-4-yl moiety via a methylene bridge. This arrangement creates a molecule with multiple functional groups including a lactam, an amide, and a pyrazole ring system.
The compound has been assigned the CAS Registry Number 1182778-83-1, allowing for its unique identification within chemical databases and literature. Its molecular formula is C13H16N4O2, corresponding to a molecular weight of 260.29 g/mol. These fundamental parameters establish the basic chemical identity of the compound and serve as essential reference points for researchers.
Chemical Identifiers and Nomenclature
For comprehensive identification purposes, the compound is associated with several standardized chemical identifiers as outlined in Table 1:
Table 1: Chemical Identifiers for 4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4,6-dimethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1H-pyridine-3-carboxamide |
| CAS Registry Number | 1182778-83-1 |
| Standard InChI | InChI=1S/C13H16N4O2/c1-7-4-8(2)16-13(19)11(7)12(18)14-5-10-6-15-17-9(10)3/h4,6H,5H2,1-3H3,(H,14,18)(H,15,17)(H,16,19) |
| Standard InChIKey | CBTICMKBJPXOLP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(NN=C2)C)C |
| PubChem Compound ID | 47002742 |
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide provide essential information for researchers interested in its characterization and potential applications. Table 2 summarizes the available data regarding the compound's fundamental properties:
Table 2: Physical and Chemical Properties of 4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| LogP | Not specified in available literature |
The compound's structure suggests it may possess moderate solubility in polar organic solvents due to the presence of hydrogen bond donors and acceptors in its structure. The amide and lactam functional groups would likely contribute to potential intermolecular hydrogen bonding capabilities, affecting its physical properties and solubility characteristics.
Structural Features and Reactivity
The molecule's heterocyclic nature, featuring both dihydropyridine and pyrazole rings, contributes to its chemical behavior and potential reactivity patterns. The 2-oxo-1,2-dihydropyridine core represents a lactam functionality, which typically exhibits limited aromaticity compared to pyridine itself. The methyl substituents at positions 4 and 6 likely influence the electronic distribution within the ring, potentially affecting the compound's chemical reactivity and stability.
The carboxamide linkage between the dihydropyridine and pyrazole moieties serves as a potential site for hydrogen bonding and could participate in various non-covalent interactions in biological systems. The pyrazole ring, with its nitrogen-containing heterocyclic structure, may contribute to potential metal coordination or hydrogen bonding interactions in different chemical environments.
Spectroscopic Characterization
Comparative Spectroscopic Data
While direct spectroscopic data for the target compound is limited, information from structurally related compounds can provide valuable comparative insights. For instance, similar pyridine derivatives show characteristic 13C NMR signals for carbonyl carbons in the range of 167-199 ppm, with signals for methyl groups typically appearing between 10-36 ppm. Mass spectrometry can further confirm the molecular structure through the identification of characteristic fragment ions, such as the pyridinone ion (m/z = 91) noted in related compounds .
Biological Activity and Research Applications
Research Context and Related Compounds
While our target compound is designated for research use only, structurally related compounds have demonstrated significant biological activities. For instance, GSK503, which contains a more complex structure but shares some structural motifs with our target compound, has been identified as a potent and specific inhibitor of EZH2 methyltransferase, suggesting potential epigenetic regulatory mechanisms .
Other structurally related compounds like N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS: 694482-35-4) represent chemical analogs that may share similar biochemical interaction patterns or provide comparative insights into structure-activity relationships .
These relationships highlight the potential significance of 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide as a research tool or as a structural foundation for developing compounds with targeted biological activities .
Research Status and Future Directions
Current Research Landscape
The compound's structural features, combining dihydropyridine and pyrazole moieties through a carboxamide linkage, create a molecular architecture that could serve as a valuable scaffold for various research applications. Its structural similarity to compounds with known biological activities suggests potential for exploration in biochemical and pharmacological studies .
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